Arteannuin A
Overview
Description
Arteannuin A is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is part of the artemisinin family, which is renowned for its potent antimalarial properties. This compound has garnered significant interest due to its potential therapeutic applications beyond malaria treatment, including its anti-inflammatory and anticancer activities.
Mechanism of Action
Target of Action
Arteannuin A, also known as Arteannuin B (ATB), is a sesquiterpene lactone found in the traditional Chinese medicine Artemisia annua . It primarily targets the ubiquitin-conjugating enzyme UBE2D3 and neprilysin (also known as CD10) . UBE2D3 is involved in the activation of NF-κB signaling, which is associated with many inflammatory disorders . Neprilysin is a common acute lymphoblastic leukemia antigen .
Mode of Action
This compound interacts with its targets to inhibit the activation of NF-κB signaling . It achieves this by inhibiting the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are required for NF-κB activation . This inhibition serves as a potential approach for alleviating inflammatory disorders .
Biochemical Pathways
The biochemical pathway of this compound involves the conversion of amorphadiene to artemisinic acid and dihydroartemisinic acid . The activation of NF-κB signaling requires the ubiquitination of RIP1 and NEMO . Therefore, the inhibition of this ubiquitination by this compound affects these pathways and their downstream effects .
Pharmacokinetics
This compound has very low solubility and a very short half-life . This makes it challenging for clinical use. The development of this compound sustained-release microspheres has been shown to improve its bioavailability .
Result of Action
This compound effectively diminishes the generation of NO and PGE 2 by down-regulating iNOS and COX2 expression . It also decreases the mRNA expression and release of IL-1β, IL-6, and TNF-α in LPS-exposed RAW264.7 macrophages . The anti-inflammatory effect of this compound is further demonstrated in LPS-treated BMDMs and TNF-α-activated RAW264.7 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the development of this compound sustained-release microspheres has been shown to improve its feasibility for clinical applications . .
Biochemical Analysis
Biochemical Properties
Arteannuin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme ubiquitin-conjugating enzyme UBE2D3, which is involved in the NF-κB signaling pathway . This compound inhibits the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), thereby preventing the activation of NF-κB and reducing inflammation . Additionally, this compound has been shown to modulate glycolysis in tumor cells, indicating its potential role in cancer therapy .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In macrophages, it reduces the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) . It also decreases the mRNA expression and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These effects highlight this compound’s potential as an anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and pathways. This compound covalently binds to the catalytic cysteine residue of UBE2D3, inhibiting its function and preventing the ubiquitination of RIP1 and NEMO . This inhibition leads to the suppression of NF-κB activation, which is a key regulator of inflammation and immune responses . Additionally, this compound’s modulation of glycolysis in tumor cells suggests its potential role in altering cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a low burst release and stable in vitro release for up to one week when formulated into sustained-release microspheres . This stability is crucial for its potential therapeutic applications. Long-term studies have demonstrated that this compound can maintain its anti-inflammatory and anti-tumor activities over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound exhibited significant anti-inflammatory effects at doses up to 40 mg/kg without causing toxicity or behavioral abnormalities . Higher doses may lead to reduced efficacy and potential adverse effects . These findings underscore the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized in the glandular trichomes of Artemisia annua through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways . The key enzymes involved in these pathways include HMG-CoA reductase (HMGR) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . This compound’s role in these pathways highlights its importance in the plant’s secondary metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Studies have shown that this compound can be formulated into sustained-release microspheres, which enhance its distribution and prolong its therapeutic effects . The compound’s low solubility and short half-life necessitate such formulations for effective clinical use .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with key enzymes and proteins involved in inflammatory and metabolic pathways . The presence of specific targeting signals or post-translational modifications may direct this compound to specific cellular compartments, enhancing its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arteannuin A can be synthesized through various chemical routes. One common method involves the reduction of arteannuin B, another sesquiterpene lactone from Artemisia annua. The reduction process typically employs reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction and purification from Artemisia annua. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as plant cell culture and metabolic engineering, are also being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions
Arteannuin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arteannuin B and other derivatives.
Reduction: Reduction of arteannuin B yields this compound.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various arteannuin derivatives, which exhibit different biological activities. For instance, oxidation of this compound can yield arteannuin B, which has notable anticancer properties .
Scientific Research Applications
Arteannuin A has a wide range of scientific research applications:
Comparison with Similar Compounds
Arteannuin A is compared with other sesquiterpene lactones such as:
Artemisinin: Known for its potent antimalarial activity, artemisinin is the most well-studied compound in this family.
Arteannuin B: Exhibits strong anticancer properties and is often used as a precursor for synthesizing this compound.
Dihydroarteannuin B: Lacks the unsaturated double bond present in this compound, resulting in different biological activities.
This compound is unique due to its balanced profile of anti-inflammatory, anticancer, and antimalarial activities, making it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMURHMZFPMIP-BGOACCFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3C1CC=C(C3OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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